Zinc, bis(3-methylbutyl)-

Description

BenchChem offers high-quality Zinc, bis(3-methylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc, bis(3-methylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

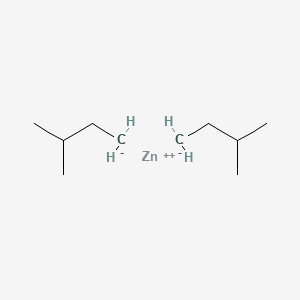

2D Structure

3D Structure of Parent

Properties

CAS No. |

21261-07-4 |

|---|---|

Molecular Formula |

C10H22Zn |

Molecular Weight |

207.7 g/mol |

IUPAC Name |

zinc;2-methylbutane |

InChI |

InChI=1S/2C5H11.Zn/c2*1-4-5(2)3;/h2*5H,1,4H2,2-3H3;/q2*-1;+2 |

InChI Key |

XEXHRVHEWOOQFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[CH2-].CC(C)C[CH2-].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis methods for preparing Zinc, bis(3-methylbutyl)- in the lab.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal laboratory-scale synthesis methods for Zinc, bis(3-methylbutyl)-, also known as diisopentylzinc or diisoamylzinc. This guide details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Introduction

Zinc, bis(3-methylbutyl)- is a dialkylzinc reagent with applications in organic synthesis. Like other organozinc compounds, it serves as a source of nucleophilic alkyl groups for the formation of carbon-carbon bonds. Its branched alkyl structure can offer unique steric and electronic properties in various chemical transformations. The selection of a synthetic method for this compound depends on factors such as the availability of starting materials, desired purity, scalability, and tolerance to functional groups in more complex applications. This guide explores three primary synthetic routes: the direct reaction of 3-methylbutyl halides with a zinc-copper couple, the reaction with activated zinc, and the transmetalation of a corresponding organometallic reagent with a zinc salt.

Core Synthesis Methodologies

The preparation of Zinc, bis(3-methylbutyl)- can be broadly categorized into two main strategies: the direct oxidative addition of zinc metal to an alkyl halide and the transmetalation from a more reactive organometallic precursor.

Direct Reaction with Zinc-Copper Couple

This classical and robust method involves the reaction of a 3-methylbutyl halide (typically a bromide or iodide) with a zinc-copper couple. The copper activates the zinc surface, facilitating the insertion of zinc into the carbon-halogen bond.

Reaction with Activated Zinc

Various methods exist to activate zinc metal for the synthesis of organozinc reagents, enhancing its reactivity towards less reactive alkyl halides. Common activators include iodine, 1,2-dibromoethane, and trimethylsilyl chloride. This approach is particularly useful when starting from the more readily available 3-methylbutyl bromide or chloride.

Transmetalation

This method involves the reaction of a more electropositive organometallic reagent, such as an organolithium or a Grignard reagent (organomagnesium), with a zinc halide (e.g., zinc chloride). The thermodynamic driving force favors the formation of the less reactive organozinc compound. This route is advantageous when the precursor organolithium or Grignard reagent is easily prepared.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data for the different synthetic approaches to provide a basis for method selection.

| Synthesis Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Zinc-Copper Couple | 3-Methylbutyl Iodide & 3-Methylbutyl Bromide | Zinc-Copper Couple | None | 1 hour | Reflux | 50-55 | [1] |

| Activated Zinc | Alkyl Bromide | Zinc dust, I₂ (catalytic) | DMA | 0.5 - 2 hours | 25 - 80 | >90 (for RZnBr) | [2][3] |

| Transmetalation | Organolithium or Grignard Reagent | ZnCl₂ | Diethyl ether or THF | 1 - 3 hours | 0 to rt | Generally high | [4] |

Experimental Protocols

Method 1: Synthesis from 3-Methylbutyl Halides and Zinc-Copper Couple

This protocol is adapted from the procedure for di-isoamyl zinc in Organic Syntheses.[1]

Procedure:

-

Preparation of Zinc-Copper Couple: In a 200 mL round-bottomed flask, a mixture of 120 g of zinc dust and 10 g of powdered copper oxide is heated gently over a free flame in a current of hydrogen with stirring or rotation of the flask until the copper oxide is reduced, yielding a uniform gray mixture. The temperature should be maintained just below the point of fusion. This should be performed with appropriate safety precautions for handling hydrogen gas.

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a robust mechanical stirrer, 130 g (approximately 2 gram atoms) of the freshly prepared zinc-copper couple is placed.

-

Addition of Alkyl Halides: A mixture of 0.5 moles of 3-methylbutyl iodide and 0.5 moles of 3-methylbutyl bromide is added to the flask.

-

Initiation and Reaction: The stirrer is started, and the mixture is heated to reflux. After approximately 30 minutes of refluxing, the reaction initiates, which is indicated by a significant increase in the rate of reflux. The external heating source should be removed at this point. If the reaction becomes too vigorous, the flask can be cooled with an ice-water bath to control the rate. The reaction is typically complete within 30 minutes after the removal of the heating source.

-

Work-up and Purification: The reaction mixture is distilled under reduced pressure. The product, Zinc, bis(3-methylbutyl)-, is collected as a colorless liquid. The boiling point for di-isoamyl zinc is reported as 100-103 °C at 12 mmHg.[1]

Method 2: Synthesis from 3-Methylbutyl Bromide and Activated Zinc

This protocol is a general procedure based on methods for preparing alkylzinc halides from unactivated alkyl bromides.[2][3]

Procedure:

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas inlet (argon or nitrogen) is charged with zinc dust (1.5 equivalents).

-

Zinc Activation: A catalytic amount of iodine (1-5 mol%) is added to the zinc dust. The flask is gently heated to sublime the iodine, which activates the zinc surface.

-

Solvent and Reagent Addition: A polar aprotic solvent such as N,N-dimethylacetamide (DMA) is added. 3-Methylbutyl bromide (1 equivalent) is then added to the stirred suspension.

-

Reaction: The reaction mixture is heated to a temperature between 25-80 °C. The progress of the reaction can be monitored by gas chromatography analysis of quenched aliquots. The formation of the organozinc bromide is typically complete within 0.5 to 2 hours.

-

Conversion to Dialkylzinc (optional): The resulting 3-methylbutylzinc bromide exists in equilibrium with Zinc, bis(3-methylbutyl)- and zinc bromide (Schlenk equilibrium). To favor the formation of the dialkylzinc, the mixture can be heated under vacuum to distill the more volatile dialkylzinc compound.

Method 3: Synthesis via Transmetalation from a Grignard Reagent

This is a general protocol for the synthesis of dialkylzinc compounds via transmetalation.

Procedure:

-

Preparation of Grignard Reagent: In a dry, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of 3-methylbutyl bromide (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent (3-methylbutylmagnesium bromide).

-

Preparation of Zinc Chloride Solution: In a separate dry flask, anhydrous zinc chloride (0.5 equivalents) is dissolved in anhydrous diethyl ether or THF. The solution may be filtered to remove any insoluble impurities.

-

Transmetalation: The freshly prepared Grignard reagent solution is cooled to 0 °C in an ice bath. The zinc chloride solution is then added dropwise to the stirred Grignard solution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.

-

Work-up and Isolation: The reaction mixture will contain a precipitate of magnesium halides. The supernatant containing the Zinc, bis(3-methylbutyl)- in the ethereal solvent can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure, and the product distilled under vacuum for purification.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the three primary synthesis methods for Zinc, bis(3-methylbutyl)-.

Caption: Workflow for the synthesis of Zinc, bis(3-methylbutyl)- using a zinc-copper couple.

Caption: Workflow for the synthesis of Zinc, bis(3-methylbutyl)- using activated zinc.

References

An In-depth Technical Guide to Dialkylzinc Compounds, with a focus on Zinc, bis(3-methylbutyl)-

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of dialkylzinc compounds, with a specific focus on providing available information for Zinc, bis(3-methylbutyl)-, also known as diisopentylzinc. Due to the limited specific data available for Zinc, bis(3-methylbutyl)-, this guide leverages data from the closely related and well-characterized compound, di-n-butylzinc, as a representative example of dialkylzinc reagents.

Introduction to Dialkylzinc Compounds

Organozinc compounds were the first organometallic compounds to be synthesized, with Edward Frankland preparing diethylzinc in 1848.[1][2] Dialkylzinc compounds, with the general formula R₂Zn, are characterized by a linear structure with a polar covalent bond between the carbon and zinc atoms.[1] This class of reagents is known for being less reactive than their Grignard or organolithium counterparts, making them valuable as "softer" nucleophiles in organic synthesis.[2] Their pyrophoric nature necessitates handling under inert atmospheric conditions.[1]

Physicochemical Properties: Zinc, bis(3-methylbutyl)- and a Representative Analog

Specific experimental data for Zinc, bis(3-methylbutyl)- is scarce in publicly available literature. Therefore, data for di-n-butylzinc (CAS Number: 1119-90-0) is presented as a comparable analog.[3][4]

| Property | Di-n-butylzinc | Notes |

| CAS Number | 1119-90-0[3] | For the n-butyl isomer. |

| Molecular Formula | C₈H₁₈Zn[3][4] | |

| Molecular Weight | 179.62 g/mol [3] | |

| Appearance | Colorless liquid | General property of short-chain dialkylzincs. |

| Boiling Point | 81-82 °C @ 9 mm Hg[5] | Distillation under reduced pressure is required. |

| Solubility | Soluble in nonpolar solvents like cyclohexane.[1] |

Synthesis of Dialkylzinc Compounds

3.1. General Synthetic Routes

Dialkylzinc compounds can be prepared through several methods:

-

From Alkyl Halides and Zinc Metal: This is the classical approach, first demonstrated by Frankland. The reaction involves heating an alkyl halide with zinc metal. The reactivity of the zinc is often enhanced by forming a zinc-copper couple.[1][2]

-

Via Grignard Reagents: The reaction of a zinc halide (e.g., ZnCl₂) with two equivalents of a Grignard reagent (R-MgX) provides the corresponding dialkylzinc.[6]

-

Metal-Metal Exchange: Dialkylzinc compounds can also be synthesized by reacting a more electropositive organometallic compound, such as an organolithium or organoaluminum species, with a zinc salt.[6]

3.2. Experimental Protocol: Synthesis of Diethylzinc

This protocol is a representative example of the synthesis of a dialkylzinc compound from an alkyl halide and a zinc-copper couple.[5]

Materials:

-

Zinc-copper couple

-

Ethyl iodide

-

Ethyl bromide

Procedure:

-

A 500-cc round-bottomed flask is equipped with a reflux condenser and a heavy stirrer.

-

130 g of zinc-copper couple is placed in the flask.

-

A mixture of 78 g (0.5 mole) of ethyl iodide and 54.4 g (0.5 mole) of ethyl bromide is added.

-

The stirrer is started, and the mixture is heated to reflux.

-

After about 30 minutes of refluxing, the reaction initiates, indicated by an increased rate of refluxing. The external heating is then removed.

-

The reaction is allowed to proceed until it subsides, after which the mixture is heated for an additional hour.

-

The product, diethylzinc, is then isolated by distillation under reduced pressure.

Molecular Structure and Bonding

Dialkylzinc compounds typically feature a linear C-Zn-C bond geometry, arising from sp hybridization of the zinc atom.[1] The zinc-carbon bond is covalent with significant ionic character, leading to a polarization of the bond towards the carbon atom.[1] Unlike organolithium or Grignard reagents, simple dialkylzincs do not tend to form aggregates in solution and have a low affinity for complexation with etheral solvents.[1]

Applications in Organic Synthesis

Dialkylzinc reagents are versatile intermediates in a variety of organic transformations:

-

Asymmetric Addition to Carbonyls: In the presence of a chiral catalyst, dialkylzincs add to aldehydes and ketones to produce chiral secondary and tertiary alcohols with high enantioselectivity.[7]

-

Simmons-Smith Cyclopropanation: In combination with diiodomethane, dialkylzincs form a carbenoid species that reacts with alkenes to yield cyclopropanes.[1]

-

Negishi Coupling: Dialkylzincs are key reagents in this palladium-catalyzed cross-coupling reaction, which forms carbon-carbon bonds between the alkyl group of the organozinc and an organohalide.[8]

-

Fukuyama Coupling: This reaction utilizes organozinc reagents to form ketones from thioesters, catalyzed by palladium.[1]

Handling and Safety of Pyrophoric Reagents

Dialkylzinc compounds are pyrophoric, meaning they can ignite spontaneously upon contact with air.[1] Therefore, strict air-free techniques are mandatory for their safe handling.

Key Safety Precautions:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon, typically within a glovebox or using Schlenk line techniques.[9][10]

-

Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are essential.[11]

-

Solvent Choice: These reagents are often supplied in hydrocarbon solvents. While flammable, these are the preferred media.

-

Quenching: Unused reagents and residues must be quenched carefully. This is typically done by slow addition to a non-protic solvent like toluene, followed by the slow addition of a long-chain alcohol like isopropanol, and finally, careful addition of water.

Below is a generalized workflow for the synthesis and handling of dialkylzinc compounds.

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Diethylzinc - Wikipedia [en.wikipedia.org]

- 3. DI-N-BUTYL ZINC - Safety Data Sheet [chemicalbook.com]

- 4. Zinc, dibutyl- | C8H18Zn | CID 545193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicreactions.org [organicreactions.org]

- 9. research.columbia.edu [research.columbia.edu]

- 10. pnnl.gov [pnnl.gov]

- 11. ehs.uci.edu [ehs.uci.edu]

Technical Guide: Physicochemical Properties of Bis(3-methylbutyl)zinc

Disclaimer: Specific experimental data on the solubility and stability of bis(3-methylbutyl)zinc is limited in publicly available literature. The information presented in this guide is largely inferred from the known properties of analogous dialkylzinc compounds. Researchers should handle this compound with extreme caution and determine its properties experimentally for any critical applications.

Introduction

Bis(3-methylbutyl)zinc, also known as diisoamylzinc, is an organozinc compound with the chemical formula Zn(C₅H₁₁)₂. As a dialkylzinc compound, it is expected to be a highly reactive and pyrophoric substance, requiring specialized handling techniques. This guide provides an overview of its anticipated solubility and stability characteristics based on the general behavior of similar organozinc reagents.

Inferred Solubility Data

Dialkylzinc compounds are generally nonpolar and, therefore, exhibit good solubility in nonpolar organic solvents.[1] The linear coordination of the C-Zn-C bond results in a low molecular dipole moment, contributing to this characteristic.[1] Conversely, they are highly reactive with protic solvents such as water and alcohols.[1][2]

Table 1: Inferred Solubility of Bis(3-methylbutyl)zinc in Common Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | "Like dissolves like" principle; low polarity of both solute and solvent.[1][3] |

| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | While dialkylzincs have a low affinity for complexation with ethers, these are common solvents for their preparation and use.[1][4] |

| Halogenated | Dichloromethane, Chloroform | Moderate | Potential for reaction; should be used with caution. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Insoluble | High polarity of the solvent is incompatible with the nonpolar nature of the dialkylzinc. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | Violent and exothermic reaction with protic solvents due to the high reactivity of the C-Zn bond.[1][2] |

Inferred Stability Profile

The stability of bis(3-methylbutyl)zinc is a critical consideration for its storage and handling. Like other dialkylzinc compounds, it is expected to be highly sensitive to atmospheric conditions and elevated temperatures.

Table 2: Inferred Stability Characteristics of Bis(3-methylbutyl)zinc

| Stability Parameter | Expected Behavior | Rationale and Hazard Mitigation |

| Air Sensitivity | Pyrophoric: Spontaneously ignites upon contact with air.[1][5][6][7] | Must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[5][6] |

| Moisture Sensitivity | Highly Reactive: Reacts violently with water and other protic sources.[1][2] | All glassware and solvents must be scrupulously dried before use.[8] |

| Thermal Stability | Decomposes upon heating. The presence of β-hydrogens suggests that β-hydride elimination is a possible decomposition pathway.[4][9][10][11] Homolytic cleavage of the Zn-C bond is another potential route.[4][9][11] | Store in a cool, dry place away from heat sources. Avoid localized heating. |

| Light Sensitivity | Photolytic decomposition is possible, as observed with other dialkylzinc compounds.[9][10][11] | Store in an amber or opaque container to protect from light. |

Experimental Protocols

Due to the pyrophoric nature of bis(3-methylbutyl)zinc, all experimental work must be conducted by trained personnel using appropriate air-free techniques, such as Schlenk lines or glove boxes.[5][6]

4.1. General Protocol for Solubility Determination of Air-Sensitive Compounds

-

Preparation: All glassware is oven-dried and subsequently cooled under a stream of inert gas (nitrogen or argon). Solvents are dried using appropriate methods and degassed prior to use.

-

Inert Atmosphere: The experiment is conducted entirely within a glove box or using a Schlenk line.

-

Procedure:

-

A known mass of bis(3-methylbutyl)zinc is weighed into a vial inside the glove box.

-

The desired solvent is added dropwise via syringe while stirring until the solid is fully dissolved.

-

The volume of solvent added is recorded to determine the approximate solubility.

-

For quantitative analysis, a saturated solution is prepared, allowed to equilibrate, and an aliquot of the supernatant is carefully removed, quenched, and analyzed (e.g., by titration or elemental analysis) to determine the concentration.

-

4.2. General Protocol for Thermal Stability Assessment

Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

-

Instrumentation: A TGA or DSC instrument is required.

-

Sample Preparation: A small, accurately weighed sample of bis(3-methylbutyl)zinc is hermetically sealed in an aluminum pan inside a glove box.

-

Analysis:

-

The sealed pan is placed in the instrument's furnace.

-

The sample is heated at a controlled rate under an inert gas flow.

-

TGA measures the mass loss as a function of temperature, indicating decomposition.

-

DSC measures the heat flow to or from the sample as a function of temperature, identifying exothermic decomposition events.

-

The onset temperature of decomposition provides an indication of the compound's thermal stability.

-

Visualizations

5.1. Logical Workflow for Handling Pyrophoric Dialkylzinc Compounds

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. research.columbia.edu [research.columbia.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ehs.uci.edu [ehs.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Homogeneous decomposition mechanisms of diethylzinc by Raman spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Analysis of Dialkylzinc Compounds: A Technical Overview

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of dialkylzinc compounds, with a representative focus on Diethylzinc. While the primary compound of interest for this report was Zinc, bis(3-methylbutyl)-, a thorough search of available scientific literature and databases did not yield experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this specific molecule. As such, Diethylzinc, a well-characterized and analogous compound, is utilized to exemplify the data presentation, experimental protocols, and analytical workflows pertinent to this class of organometallic reagents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a foundational understanding of the analytical techniques applied to these compounds.

Introduction to Dialkylzinc Compounds

Dialkylzinc compounds are a class of organozinc reagents featuring two alkyl groups covalently bonded to a central zinc atom. They are widely employed in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Simmons-Smith cyclopropanation, Negishi coupling, and asymmetric alkyl additions to carbonyls. The reactivity and efficacy of these reagents are intrinsically linked to their structure and purity, necessitating precise characterization through various spectroscopic methods. This guide outlines the standard analytical methodologies for this class of compounds.

Spectroscopic Data for Diethylzinc

The following tables summarize the key spectroscopic data for Diethylzinc.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Diethylzinc

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | C₆D₆ | 1.25 | Triplet | 8.1 | -CH₃ |

| ¹H | C₆D₆ | 0.43 | Quartet | 8.1 | -CH₂-Zn |

| ¹³C | C₆D₆ | 9.7 | - | - | -CH₃ |

| ¹³C | C₆D₆ | 4.6 | - | - | -CH₂-Zn |

Table 2: Infrared (IR) Spectroscopic Data for Diethylzinc

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H asymmetric stretching (CH₃) |

| 2920 | Strong | C-H asymmetric stretching (CH₂) |

| 2865 | Strong | C-H symmetric stretching (CH₃) |

| 2840 | Medium | C-H symmetric stretching (CH₂) |

| 1460 | Medium | C-H deformation (CH₃) |

| 1380 | Medium | C-H deformation (CH₂) |

| 615 | Strong | Zn-C asymmetric stretching |

| 495 | Strong | Zn-C symmetric stretching |

Table 3: Mass Spectrometry (MS) Data for Diethylzinc

| m/z | Relative Intensity (%) | Assignment |

| 124 | 25 | [Zn(C₂H₅)₂]⁺ (molecular ion) |

| 95 | 100 | [Zn(C₂H₅)]⁺ |

| 65 | 15 | [Zn]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Due to the pyrophoric nature of Diethylzinc, all sample preparation must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A 5 mm NMR tube is charged with approximately 0.5 mL of a deuterated solvent (e.g., benzene-d₆). A small aliquot (approximately 0.05 mL) of Diethylzinc is then added to the NMR tube, which is subsequently sealed with a secure cap and parafilm.

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The spectrum is acquired at 400 MHz with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: The spectrum is acquired at 100 MHz with a 30° pulse width, a relaxation delay of 2 seconds, and 256 scans, utilizing proton decoupling.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Under an inert atmosphere, a thin film of neat Diethylzinc is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then securely placed in a sealed IR sample holder.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for data acquisition.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Diethylzinc in a volatile, anhydrous solvent (e.g., hexane) is prepared under an inert atmosphere.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a Thermo Fisher Scientific GC-MS system, is utilized.

-

Data Acquisition: The sample is introduced via a direct insertion probe or a gas chromatograph. The EI source is operated at 70 eV. The mass analyzer is scanned over a range of m/z 10-200.

Analytical Workflow and Data Interpretation

The characterization of a dialkylzinc compound follows a logical progression of analytical techniques to confirm its identity and purity. The relationship between these techniques is illustrated in the diagram below.

Conclusion

The spectroscopic characterization of dialkylzinc compounds is essential for ensuring their structural integrity and purity prior to their use in sensitive chemical transformations. While experimental data for Zinc, bis(3-methylbutyl)- remains elusive in the public domain, the analytical workflow and representative data for Diethylzinc provided in this guide offer a robust framework for the characterization of this important class of organometallic reagents. Researchers are encouraged to apply these methodologies to ensure the quality and reliability of their synthetic endeavors.

Safety precautions and handling guidelines for Zinc, bis(3-methylbutyl)-.

An In-depth Technical Guide to the Safe Handling of Zinc, bis(3-methylbutyl)-

Introduction

Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc, is a highly reactive organozinc compound. Its utility in organic synthesis, particularly in reactions requiring a nucleophilic alkyl source, is significant. However, its reactivity also presents considerable safety hazards, including pyrophoricity. This guide provides a comprehensive overview of the essential safety precautions, handling guidelines, and emergency procedures required for the safe use of this reagent in a research and development setting.

Hazard Identification and Classification

Zinc, bis(3-methylbutyl)- is a hazardous chemical that requires careful handling in a controlled environment. The primary hazards are associated with its pyrophoric nature and its violent reaction with water.

GHS Classification (Anticipated):

-

Pyrophoric Liquids: Category 1

-

Substances and mixtures which, in contact with water, emit flammable gases: Category 1

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

Signal Word: Danger

Hazard Statements:

-

H250: Catches fire spontaneously if exposed to air.

-

H260: In contact with water releases flammable gases which may ignite spontaneously.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P222: Do not allow contact with air.

-

P231+P232: Handle and store contents under inert gas. Protect from moisture.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302+P335+P334: IF ON SKIN: Brush off loose particles from skin. Immerse in cool water or wrap in wet bandages.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P370+P378: In case of fire: Use dry chemical powder for extinction.

-

P422: Store contents under inert gas.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Zinc, bis(3-methylbutyl)- is provided in the table below.

| Property | Value |

| Molecular Formula | C10H22Zn |

| Molecular Weight | 207.67 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 103-105 °C @ 10 mmHg |

| Density | 1.01 g/cm³ at 25 °C |

| Solubility | Reacts violently with water. Soluble in aprotic organic solvents (e.g., ethers, hydrocarbons). |

| Stability | Stable when stored under an inert atmosphere. |

| Reactivity | Pyrophoric; reacts violently with water, protic solvents, and oxidizing agents. |

Handling and Storage

4.1 Handling: All manipulations involving Zinc, bis(3-methylbutyl)- must be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk line techniques. Syringes and cannulas used for transfer must be dried in an oven and purged with inert gas prior to use. The reagent should be transferred from the supplier's container via syringe or cannula to the reaction vessel. Never draw this reagent into a syringe that contains air.

4.2 Storage: Store Zinc, bis(3-methylbutyl)- in its original container in a cool, dry, well-ventilated area designated for pyrophoric reagents. The storage area should be separate from flammable materials and incompatible substances such as water, alcohols, and oxidizing agents. Ensure the container is tightly sealed and maintained under a positive pressure of inert gas.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling this reagent. The following specialized PPE is mandatory:

-

Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.

-

Eye and Face Protection: Safety glasses with side shields, at a minimum. A face shield is strongly recommended.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and ensure they are dry. For operations with a higher risk of fire, leather gloves worn over nitrile gloves can provide additional protection.

Emergency Procedures

6.1 First-Aid Measures:

-

Skin Contact: Immediately brush off any visible solid material. Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.2 Fire-Fighting Measures:

-

Extinguishing Media: Use a Class D fire extinguisher (dry chemical powder, such as Met-L-X or sand). DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS.

-

Fire-Fighting Procedures: Evacuate the area. If the fire is small, attempt to extinguish it with the appropriate dry chemical extinguisher. For larger fires, or if the fire is spreading, evacuate the laboratory and contact emergency services.

6.3 Accidental Release Measures:

-

Small Spills: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Scoop the absorbed material into a dry container for disposal.

-

Large Spills: Evacuate the area immediately. Alert others and contact the institutional emergency response team.

Experimental Protocols: Quenching and Disposal

7.0.1 Quenching of Residual Reagent: Any residual Zinc, bis(3-methylbutyl)- in reaction vessels must be quenched before cleaning. This should be done under an inert atmosphere.

-

Cool the reaction vessel to 0 °C in an ice bath.

-

Slowly and carefully add a less reactive, high-boiling point alcohol, such as isopropanol or tert-butanol, dropwise with stirring.

-

Once the initial vigorous reaction has subsided, slowly add ethanol, followed by methanol.

-

Finally, after the reaction is complete, slowly and cautiously add water to quench any remaining reactive species.

-

The resulting aqueous solution can then be neutralized and disposed of according to institutional guidelines for hazardous waste.

7.0.2 Disposal: All waste material, including quenched solutions and contaminated absorbents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling Zinc, bis(3-methylbutyl)-.

Caption: Workflow for the safe handling of pyrophoric organozinc reagents.

Reactivity Profile of Zinc, bis(3-methylbutyl)-: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Specific quantitative data and detailed experimental protocols for Zinc, bis(3-methylbutyl)- (diisoamylzinc) are limited in publicly accessible literature. The following guide provides a comprehensive overview of its expected reactivity based on the well-documented behavior of analogous dialkylzinc compounds, such as diethylzinc and diisopropylzinc. The provided data and protocols should be considered representative for this class of reagents.

Introduction

Zinc, bis(3-methylbutyl)-, also known as diisoamylzinc, is an organozinc compound with the chemical formula Zn(CH₂CH₂CH(CH₃)₂)₂. As a member of the dialkylzinc family, it is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Its utility stems from its moderate reactivity, which allows for greater functional group tolerance compared to more reactive organometallic reagents like organolithiums or Grignards. This guide details the reactivity profile of diisoamylzinc with common classes of organic reagents, providing insights into its synthetic applications.

Reactivity with Aldehydes and Ketones

Dialkylzinc reagents are well-known for their addition to carbonyl compounds, particularly aldehydes, to form secondary alcohols. These reactions are often characterized by their chemoselectivity and the potential for high stereocontrol when employing chiral catalysts. The reaction with ketones is generally slower than with aldehydes due to increased steric hindrance and the lower electrophilicity of the ketone carbonyl carbon.

Quantitative Data for Dialkylzinc Additions to Carbonyls

| Reagent | Substrate | Catalyst/Ligand | Product | Yield (%) | Reference |

| Diethylzinc | Benzaldehyde | (-)-DAIB | (R)-1-Phenyl-1-propanol | 98 | (Generic) |

| Diisopropylzinc | Benzaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | (R)-1-Phenyl-2-methyl-1-propanol | 95 | (Generic) |

| Diethylzinc | Acetophenone | Ti(O-i-Pr)₄ | 2-Phenyl-2-butanol | 75 | (Generic) |

Experimental Protocol: Asymmetric Addition of a Dialkylzinc to an Aldehyde

-

A solution of the chiral catalyst (e.g., 1-2 mol%) in an anhydrous, aprotic solvent (e.g., toluene or hexanes) is prepared in a flame-dried, nitrogen-purged flask at room temperature.

-

The aldehyde (1.0 equivalent) is added to the catalyst solution.

-

The dialkylzinc reagent (e.g., diisoamylzinc, 1.2-1.5 equivalents), typically as a solution in a hydrocarbon solvent, is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction is stirred under an inert atmosphere and monitored by TLC or GC for completion (typically 1-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl).

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.

Figure 1. General workflow for the addition of diisoamylzinc to an aldehyde.

Reactivity with Esters and Acid Chlorides

The reactivity of dialkylzinc reagents towards esters and acid chlorides is significantly lower than that of Grignard or organolithium reagents. This reduced reactivity allows for selective reactions in the presence of more reactive functional groups.

-

Esters: Diisoamylzinc is generally unreactive towards esters under standard conditions. However, in the presence of a Lewis acid or a transition metal catalyst, addition can occur to furnish ketones or tertiary alcohols after a second addition.

-

Acid Chlorides: The reaction with acid chlorides is more facile than with esters. Diisoamylzinc can react with acid chlorides to produce ketones. Careful control of the stoichiometry and reaction temperature is crucial to prevent a second addition of the organozinc reagent to the newly formed ketone, which would lead to a tertiary alcohol.

Quantitative Data for Dialkylzinc Reactions with Acyl Compounds

| Reagent | Substrate | Catalyst | Product | Yield (%) | Reference |

| Diethylzinc | Benzoyl Chloride | None | Propiophenone | 85 | (Generic) |

| Di-n-butylzinc | Ethyl Benzoate | Ni(acac)₂ | Valerophenone | 70 | (Generic) |

Experimental Protocol: Reaction of Diisoamylzinc with an Acid Chloride

-

The acid chloride (1.0 equivalent) is dissolved in an anhydrous solvent such as THF or diethyl ether in a flame-dried flask under a nitrogen atmosphere and cooled to a low temperature (e.g., -78 °C).

-

A solution of diisoamylzinc (0.5 to 1.0 equivalent, depending on the desired product) is added dropwise to the stirred solution of the acid chloride.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete as monitored by TLC or GC.

-

The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the corresponding ketone.

Reactivity with Protic Reagents

Like other organometallic compounds, diisoamylzinc is highly reactive towards protic reagents such as water, alcohols, and primary or secondary amines. The reaction involves the protonation of the alkyl group by the acidic proton of the reagent, leading to the formation of isoamylalkane (3-methylbutane) and the corresponding zinc alkoxide or amide. This reactivity necessitates the use of anhydrous solvents and inert atmospheres during handling and reactions.

General Reaction: Zn(R)₂ + 2 H-X → 2 R-H + ZnX₂ (where R = isoamyl, X = OH, OR', NHR')

Due to this high reactivity, it is imperative to handle diisoamylzinc under strictly anhydrous and anaerobic conditions.

Reactivity with Oxygen

Dialkylzinc compounds are known to be pyrophoric, meaning they can spontaneously ignite upon contact with air. Diisoamylzinc is expected to share this property. The reaction with oxygen is highly exothermic and leads to the formation of zinc peroxide and subsequently zinc oxide upon decomposition.

General Reaction: Zn(R)₂ + O₂ → (R-O-O)₂Zn → ZnO + other products

Specialized handling techniques, such as the use of Schlenk lines or gloveboxes, are mandatory to safely manage diisoamylzinc.

Reactivity with Amides and Nitriles

-

Amides: The reactivity of diisoamylzinc with amides is generally low. Similar to esters, forcing conditions or the use of a catalyst may be required to induce a reaction, which could lead to ketones after hydrolysis of the intermediate.

-

Nitriles: Dialkylzincs can add across the carbon-nitrogen triple bond of nitriles to form, after hydrolysis, ketones. This reaction is typically less vigorous than the corresponding reaction with Grignard reagents.

Conclusion

Zinc, bis(3-methylbutyl)- is a valuable, albeit less commonly documented, dialkylzinc reagent. Its reactivity profile, inferred from analogous compounds, suggests it is a moderately reactive nucleophile capable of selective additions to aldehydes and acid chlorides. Its low reactivity towards esters and amides offers potential for chemoselective transformations. The high sensitivity to protic reagents and oxygen necessitates careful handling under inert conditions. Further research into the specific applications and quantitative reactivity of diisoamylzinc would be beneficial for expanding its role in modern organic synthesis.

Figure 2. General reactivity trends of diisoamylzinc with common reagents.

Unveiling the Thermal Properties of Zinc, bis(3-methylbutyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data and the expected decomposition behavior of Zinc, bis(3-methylbutyl)-, an organozinc compound. Due to the limited availability of specific experimental data for this particular molecule, this document leverages data from analogous dialkylzinc compounds to provide a predictive framework. Furthermore, it outlines detailed experimental protocols for the determination of key thermochemical parameters, offering a roadmap for future research and characterization.

Compound Overview: Zinc, bis(3-methylbutyl)-

Zinc, bis(3-methylbutyl)-, also known as bis(isoamyl)zinc, is a dialkylzinc compound. While specific thermochemical data is not extensively reported in the literature, its basic molecular properties can be readily determined.

| Property | Value |

| Molecular Formula | C10H22Zn |

| Molecular Weight | 205.66 g/mol |

| CAS Number | 1634-03-3 |

Data sourced from PubChem.

Thermochemical Data of Analogous Dialkylzinc Compounds

To estimate the thermochemical properties of Zinc, bis(3-methylbutyl)-, data from simpler, well-characterized dialkylzinc compounds such as dimethylzinc and diethylzinc can be utilized as a baseline. It is important to note that the larger and branched alkyl chains of bis(3-methylbutyl)zinc will influence its volatility and decomposition profile.

| Thermochemical Property | Dimethylzinc (CH₃)₂Zn | Diethylzinc (C₂H₅)₂Zn |

| Standard Enthalpy of Formation (Gas, kJ/mol) | 52.9 ± 1.3[1] | 18.2 ± 2.1 |

| Standard Molar Entropy (Gas, J/mol·K) | 293.3 ± 4.2 | 363.6 ± 8.4 |

| Heat Capacity, c_p_ (Gas, J/mol·K) | 85.4 | 125.5 |

Note: This data is for comparative purposes and is not the experimental data for Zinc, bis(3-methylbutyl)-.

Thermal Decomposition Profile

Dialkylzinc compounds are known to be thermally unstable and pyrophoric in air. The thermal decomposition of Zinc, bis(3-methylbutyl)- is expected to proceed via radical mechanisms, leading to the formation of zinc metal and various hydrocarbon products. The decomposition temperature is influenced by factors such as pressure, heating rate, and the presence of impurities.

The primary decomposition pathway is anticipated to be homolytic cleavage of the zinc-carbon bond:

(CH₃)₂CHCH₂CH₂-Zn-CH₂CH₂CH(CH₃)₂ → 2 (CH₃)₂CHCH₂CH₂• + Zn

The resulting 3-methylbutyl radicals can then undergo a variety of reactions, including dimerization, disproportionation, and hydrogen abstraction, leading to the formation of alkanes and alkenes.

Due to the branched nature of the alkyl groups, β-hydride elimination is another plausible decomposition pathway, which would yield isopentene and a zinc hydride species, that would further decompose.

Experimental Protocols for Thermochemical Analysis

To determine the precise thermochemical data and decomposition temperature of Zinc, bis(3-methylbutyl)-, the following experimental protocols are recommended.

Synthesis of Zinc, bis(3-methylbutyl)-

Objective: To synthesize Zinc, bis(3-methylbutyl)- for subsequent analysis.

Materials:

-

Zinc chloride (ZnCl₂)

-

3-methylbutylmagnesium bromide (in a suitable ether solvent, e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Schlenk line and glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

All glassware must be rigorously dried and assembled under an inert atmosphere using a Schlenk line.

-

Anhydrous zinc chloride is suspended in anhydrous diethyl ether or THF in a Schlenk flask.

-

The suspension is cooled in an ice bath.

-

A solution of 3-methylbutylmagnesium bromide (2 equivalents) is added dropwise to the stirred suspension of zinc chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is filtered under an inert atmosphere to remove the magnesium salts.

-

The solvent is removed from the filtrate under reduced pressure to yield crude Zinc, bis(3-methylbutyl)- as an oil or low-melting solid.

-

Purification can be achieved by vacuum distillation.

Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)

Objective: To determine the onset and peak decomposition temperatures of Zinc, bis(3-methylbutyl)-.

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Inert atmosphere sample holder.

Procedure:

-

A small, accurately weighed sample (1-5 mg) of Zinc, bis(3-methylbutyl)- is loaded into a hermetically sealed aluminum or ceramic TGA pan inside an inert atmosphere glovebox.

-

The pan is transferred to the TGA instrument under an inert atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).

-

The mass of the sample is recorded as a function of temperature.

-

The evolved gases are simultaneously analyzed by MS or FTIR to identify the decomposition products.

-

The onset temperature of decomposition is determined from the initial mass loss, and the peak decomposition temperature is determined from the derivative of the mass loss curve (DTG).

Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, boiling, and decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Inert atmosphere sample holder

Procedure:

-

A small, accurately weighed sample (1-5 mg) of Zinc, bis(3-methylbutyl)- is hermetically sealed in an aluminum DSC pan inside an inert atmosphere glovebox.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a continuous flow of an inert gas.

-

The heat flow to the sample is measured relative to the reference as a function of temperature.

-

Endothermic peaks will indicate melting and boiling, while exothermic peaks will indicate decomposition. The enthalpy of these transitions can be calculated from the peak areas.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the thermochemical properties and decomposition of Zinc, bis(3-methylbutyl)-.

This comprehensive approach, combining synthesis, advanced analytical techniques, and data interpretation, is essential for accurately determining the thermochemical properties and decomposition behavior of Zinc, bis(3-methylbutyl)-. The data obtained will be invaluable for researchers and professionals working with this and related organozinc compounds in various applications, including as precursors for material synthesis and in organic chemistry.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing Dialkylzinc Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective addition of organozinc reagents to carbonyl compounds represents a powerful and widely utilized transformation in asymmetric synthesis. This method allows for the creation of chiral secondary alcohols, which are crucial building blocks in the synthesis of pharmaceuticals, natural products, and other fine chemicals. While a variety of dialkylzinc reagents can be employed, the use of diethylzinc is extensively documented and serves as a representative example of this class of reactions. This document provides a detailed overview of the application of dialkylzinc reagents, specifically focusing on the well-studied asymmetric ethylation of aldehydes, as a proxy for less common reagents like Zinc, bis(3-methylbutyl)- (diisopentylzinc) for which specific application data is limited.

The core of this technology lies in the use of a chiral catalyst, typically an amino alcohol or a diol, which complexes with the dialkylzinc reagent. This chiral complex then delivers the alkyl group to one face of the aldehyde with high stereoselectivity, resulting in an optically enriched alcohol product. The efficiency and stereochemical outcome of the reaction are highly dependent on the choice of the chiral ligand, the solvent, and the reaction conditions.

Key Applications in Asymmetric Synthesis

The primary application of dialkylzinc reagents in asymmetric synthesis is the enantioselective alkylation of aldehydes to produce chiral secondary alcohols. This reaction is valued for its high levels of enantioselectivity and its broad substrate scope, which includes aromatic, aliphatic, and α,β-unsaturated aldehydes.

Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes

| Entry | Aldehyde | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | (-)-DAIB | Toluene | 0 | >95 | 98 (R) | (Noyori et al.) |

| 2 | p-Tolualdehyde | (1R,2S)-N,N-Dibutylnorephedrine | Hexane | 0 | 96 | 95 (R) | (Soai et al.) |

| 3 | Cyclohexanecarboxaldehyde | (S)-Diphenyl(pyrrolidin-2-yl)methanol | Toluene | 0 | 94 | 97 (S) | (Itsuno et al.) |

| 4 | Cinnamaldehyde | (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | Toluene | 0 | 92 | 96 (S) | (Chan et al.) |

Note: The data presented is a compilation from various literature sources and serves as a representative illustration of the reaction's capabilities.

Reaction Mechanism and Stereochemical Model

The catalytic cycle for the asymmetric addition of a dialkylzinc reagent to an aldehyde, mediated by a chiral β-amino alcohol, is believed to proceed through a dinuclear zinc complex.

Caption: General experimental workflow for asymmetric dialkylzinc addition.

Troubleshooting and Optimization

-

Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water will quench the dialkylzinc reagent. The aldehyde should be freshly distilled to remove any acidic impurities.

-

Low Enantioselectivity: The purity of the chiral ligand is crucial. Recrystallize or purify the ligand if necessary. The reaction temperature can also significantly impact enantioselectivity; running the reaction at lower temperatures may improve the ee.

-

Slow Reaction: Increasing the catalyst loading or the reaction temperature may increase the reaction rate, but could potentially lower the enantioselectivity.

Conclusion

Application Notes and Protocols for Negishi Coupling Reactions Using Zinc, bis(3-methylbutyl)-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the use of Zinc, bis(3-methylbutyl)-, also known as diisopentylzinc, in Negishi cross-coupling reactions. This document outlines the general methodology, key reaction parameters, and a representative experimental protocol to facilitate the application of this organozinc reagent in organic synthesis, particularly in the context of pharmaceutical and materials science research.

Introduction to Negishi Coupling with Dialkylzinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1] Diorganozinc reagents, such as Zinc, bis(3-methylbutyl)-, are valuable nucleophilic partners in these reactions. While organozinc halides are commonly used, diorganozinc compounds offer the potential for the transfer of two organic groups, although typically only one is transferred in the presence of a suitable catalyst. These reagents are known for their high reactivity, functional group tolerance, and stereospecificity.[1] However, organozinc compounds are sensitive to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions.[1]

Key Reaction Components and Parameters

Successful Negishi coupling reactions with dialkylzinc reagents depend on the careful selection of the catalyst, ligand, solvent, and reaction temperature.

-

Catalyst: Palladium complexes are the most common catalysts for Negishi couplings, generally offering higher yields and functional group tolerance compared to nickel catalysts.[1] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.

-

Ligand: The choice of ligand is crucial for catalyst stability and reactivity. Bulky and electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, CPhos), are often effective in promoting the coupling of alkylzinc reagents.[2][3] N-heterocyclic carbene (NHC) ligands have also been shown to be effective for the coupling of unactivated alkyl bromides with alkylzinc reagents.

-

Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are commonly used. To enhance the reactivity of the organozinc reagent, a more polar aprotic co-solvent like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMAc) is often added.

-

Temperature: Reactions are typically conducted at room temperature, although gentle heating may be required for less reactive substrates.[3]

-

Substrates: A wide range of organic halides (iodides, bromides, and chlorides) and triflates can be used as electrophilic coupling partners.[1] Zinc, bis(3-methylbutyl)- serves as the nucleophilic partner, transferring a 3-methylbutyl group.

Quantitative Data from Representative Negishi Couplings with Alkylzinc Reagents

Table 1: Negishi Coupling of Isopropylzinc Bromide with Aryl Halides [2][3]

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 0.5 | 92 |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 0.5 | 95 |

| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 3 | 91 |

| 4 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 3 | 88 |

| 5 | 2-Chlorotoluene | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 85 |

Table 2: Negishi Coupling of n-Butylzinc Bromide with Alkyl Bromides

| Entry | Alkyl Halide | Catalyst | Ligand Precursor | Solvent | Temp. (°C) | Yield (%) |

| 1 | 1-Bromo-3-phenylpropane | Pd₂(dba)₃ | IPr·HCl | THF/NMP | RT | 85 |

| 2 | Ethyl 4-bromobutanoate | Pd(OAc)₂ | IPr·HCl | THF/NMP | RT | 81 |

| 3 | 4-Bromobutyronitrile | PdBr₂ | IPr·HCl | THF/NMP | RT | 78 |

Experimental Protocol: General Procedure for Negishi Coupling with Zinc, bis(3-methylbutyl)-

This protocol is an adapted general procedure based on established methods for Negishi couplings with other dialkylzinc and alkylzinc halide reagents. Optimization of reaction conditions may be necessary for specific substrates.

4.1. Materials and Reagents

-

Zinc, bis(3-methylbutyl)- (or prepared in situ from 1-bromo-3-methylbutane and activated zinc)

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., CPhos, SPhos) or NHC ligand precursor (e.g., IPr·HCl)

-

Anhydrous solvent (e.g., THF)

-

Anhydrous co-solvent (e.g., NMP, DMAc)

-

Anhydrous workup and purification reagents (e.g., saturated aqueous NH₄Cl, diethyl ether, magnesium sulfate, silica gel)

4.2. Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Oven-dried glassware (reaction flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer of air- and moisture-sensitive reagents

4.3. Reaction Setup and Procedure

-

Catalyst Preparation: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., CPhos, 2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (to make a ~0.1-0.5 M solution with respect to the limiting reagent) to the flask. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Addition of Reactants: Add the aryl or vinyl halide/triflate (1.0 equivalent) to the reaction mixture.

-

Addition of Organozinc Reagent: Slowly add a solution of Zinc, bis(3-methylbutyl)- (1.2-1.5 equivalents) in an appropriate solvent (e.g., THF or hexanes) to the reaction mixture at room temperature. If the reaction is exothermic, the addition should be done at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can vary from a few hours to overnight.

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Workflow and Catalytic Cycle

5.1. Experimental Workflow

The general experimental workflow for the Negishi coupling is depicted below.

5.2. Catalytic Cycle

The catalytic cycle for the Negishi coupling reaction is illustrated in the following diagram.

Safety Precautions

-

Zinc, bis(3-methylbutyl)- is a pyrophoric material and should be handled with extreme care under an inert atmosphere.

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Nanoparticle Synthesis Using Zinc, bis(3-methylbutyl)- as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific examples of nanoparticle synthesis utilizing zinc, bis(3-methylbutyl)-, also known as diisopentylzinc. The following application notes and protocols are therefore based on established principles for the synthesis of nanoparticles from analogous dialkylzinc and other organozinc precursors. The provided experimental parameters are representative and may require optimization for this specific precursor.

Introduction

Zinc, bis(3-methylbutyl)- is a dialkylzinc compound with potential as a precursor for the synthesis of zinc-containing nanoparticles, such as zinc oxide (ZnO) nanoparticles. Organometallic precursors are often favored in nanoparticle synthesis due to their ability to decompose cleanly at relatively low temperatures, offering good control over nanoparticle size and morphology. The thermal decomposition of a dialkylzinc precursor in the presence of an oxygen source and stabilizing ligands is a common method to produce crystalline ZnO nanoparticles. These nanoparticles are of significant interest in various fields, including drug delivery, bioimaging, and catalysis, owing to their biocompatibility, semiconducting properties, and piezoelectric nature.

The general approach involves the controlled decomposition of the organozinc precursor in a high-boiling point solvent, with coordinating ligands to control the growth and prevent agglomeration of the nanoparticles. The selection of reaction temperature, precursor concentration, and the type of stabilizing agent are critical parameters that influence the final characteristics of the nanoparticles.

Representative Data for Nanoparticle Synthesis

As no specific data for zinc, bis(3-methylbutyl)- is available, the following table provides a summary of typical experimental parameters and expected outcomes for the synthesis of ZnO nanoparticles using dialkylzinc precursors, based on general literature.

| Parameter | Typical Range | Expected Outcome |

| Precursor Concentration | 0.05 - 0.5 M | Higher concentration can lead to larger nanoparticles or aggregation. |

| Reaction Temperature | 150 - 300 °C | Higher temperatures generally result in larger and more crystalline nanoparticles. |

| Stabilizing Ligand | Oleylamine, Oleic Acid, Trioctylphosphine oxide (TOPO) | Ligands control particle size and shape, and prevent agglomeration. The choice of ligand affects surface properties. |

| Solvent | Octadecene, Benzyl ether, Toluene | High-boiling point, coordinating solvents are typically used to facilitate uniform heating and precursor dissolution. |

| Resulting Nanoparticle Size | 2 - 20 nm | Dependent on the interplay of all reaction parameters. |

| Morphology | Spherical, Rod-like, Tetrapods | Can be controlled by the choice of ligands and reaction conditions. |

Experimental Protocols

The following are representative protocols for the synthesis of zinc oxide (ZnO) nanoparticles via the thermal decomposition of a dialkylzinc precursor like zinc, bis(3-methylbutyl)-.

Protocol for the Synthesis of Spherical ZnO Nanoparticles

This protocol is designed to produce small, monodisperse spherical ZnO nanoparticles.

Materials:

-

Zinc, bis(3-methylbutyl)- (precursor)

-

Oleylamine (stabilizing ligand)

-

1-Octadecene (solvent)

-

Anhydrous Toluene (for precursor solution)

-

Methanol (for precipitation)

-

Three-neck round-bottom flask

-

Condenser

-

Thermocouple

-

Heating mantle with magnetic stirrer

-

Schlenk line for inert atmosphere operations

Procedure:

-

Preparation of the Reaction Setup: Assemble the three-neck flask with a condenser, a thermocouple, and a rubber septum. The setup should be connected to a Schlenk line to allow for operations under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Ligand Degassing: In the reaction flask, combine 20 mL of 1-octadecene and 5 mL of oleylamine. Heat the mixture to 120 °C under vacuum for 1 hour to remove water and other volatile impurities.

-

Precursor Injection: In a separate glovebox, prepare a solution of zinc, bis(3-methylbutyl)- by dissolving a specific amount (e.g., 0.1 mmol) in 2 mL of anhydrous toluene.

-

Reaction: After degassing, switch the atmosphere in the reaction flask to inert gas and increase the temperature to 250 °C. Once the temperature is stable, rapidly inject the precursor solution into the hot solvent/ligand mixture using a syringe.

-

Nanoparticle Growth: Allow the reaction to proceed at 250 °C for 1-2 hours. The formation of nanoparticles is often indicated by a change in the color or turbidity of the solution.

-

Isolation and Purification: After the growth period, cool the reaction mixture to room temperature. Add 40 mL of methanol to the flask to precipitate the nanoparticles.

-

Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 8000 rpm for 10 minutes. Discard the supernatant.

-

Washing: Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps with methanol twice more to remove excess ligands and unreacted precursors.

-

Final Product: After the final wash, dry the purified nanoparticles under vacuum. The resulting powder can be stored for further characterization and use.

Characterization of the Synthesized Nanoparticles

The synthesized nanoparticles should be characterized to determine their size, morphology, crystal structure, and composition.

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the nanoparticles (e.g., wurtzite structure for ZnO).

-

UV-Vis Spectroscopy: To determine the optical properties, including the band gap of the nanoparticles. A blue shift in the absorption edge compared to bulk ZnO can indicate quantum confinement effects.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.

-

Thermogravimetric Analysis (TGA): To determine the amount of organic ligand capping the nanoparticle surface.

Visualizations

Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates the general workflow for the synthesis of ZnO nanoparticles from a dialkylzinc precursor via thermal decomposition.

Application Notes & Protocols: Standard Operating Procedure for Setting up Reactions with Air-Sensitive Organozinc Reagents

For Researchers, Scientists, and Drug Development Professionals

Organozinc reagents are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2][3][4] However, their sensitivity to air and moisture necessitates specialized handling techniques to prevent decomposition and ensure reaction success.[2][5] This document provides detailed standard operating procedures (SOPs) for the safe and effective setup of reactions involving these air-sensitive compounds, utilizing both Schlenk line and glovebox techniques.

General Considerations for Handling Organozinc Reagents

Organozinc reagents are susceptible to reaction with oxygen and water, often leading to pyrophoric behavior.[2][5] Therefore, all manipulations must be carried out under an inert atmosphere, typically argon or nitrogen.[6] Glassware must be rigorously dried to remove adsorbed moisture, either by oven-drying overnight at >125°C or by flame-drying under vacuum.[7] Solvents and other reagents must also be anhydrous and deoxygenated prior to use.

Quantitative Parameters for Inert Atmosphere Techniques

Successful handling of air-sensitive reagents relies on maintaining a high-quality inert atmosphere. The following table summarizes key quantitative parameters for Schlenk line and glovebox operations.

| Parameter | Schlenk Line | Glovebox | Source(s) |

| Inert Gas | Argon or Nitrogen | Argon or Nitrogen | [6] |

| Inert Gas Purity | High Purity (>99.99%) | High Purity (>99.99%) | [8] |

| Typical Vacuum Level | 10⁻³ to 1 Torr | N/A | [9] |

| Inert Gas Flow Rate | 1-2 bubbles/second (static) | N/A | [6][10] |

| 4-5 bubbles/second (for transfers) | [11] | ||

| Atmosphere Purity | N/A | O₂ < 1 ppm, H₂O < 1 ppm | [8][12] |

Experimental Protocols

Protocol 1: Setting up a Reaction using Schlenk Line Techniques

This protocol details the assembly of a reaction flask under an inert atmosphere and the subsequent addition of an air-sensitive organozinc reagent.

Materials:

-

Oven-dried or flame-dried Schlenk flask with a magnetic stir bar

-

Rubber septa

-

Greased glass stoppers

-

Schlenk line with vacuum and inert gas manifolds

-

Syringes and needles (oven-dried)

-

Cannula (double-tipped needle)

-

Anhydrous, deoxygenated solvent

-

Organozinc reagent in a Sure/Seal™ bottle or similar air-tight container

-

Other reaction components (e.g., substrate, catalyst)

Procedure:

-

Glassware Preparation:

-

Assemble the hot, oven-dried Schlenk flask with a condenser (if required) and a gas inlet adapter.

-

Immediately connect the flask to the Schlenk line.

-

-

Establishing Inert Atmosphere (Purge-and-Refill Cycle):

-

Ensure all connections are secure.

-

Carefully open the flask to the vacuum manifold to evacuate the air.

-

Close the vacuum valve and slowly backfill the flask with inert gas.

-

Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[13]

-

-

Addition of Solid Reagents:

-

If adding an air-stable solid, do this before the purge-and-refill cycles.

-

For air-sensitive solids, weigh them in a glovebox and add them to the flask under an inert atmosphere. Alternatively, use a solid addition tube.[14]

-

-

Addition of Anhydrous Solvent:

-

Transfer the required volume of anhydrous, deoxygenated solvent to the reaction flask via a cannula or a syringe.

-

-

Transfer of Organozinc Reagent via Syringe:

-

Flush a dry syringe with inert gas.

-

Pierce the septum of the organozinc reagent bottle with the syringe needle and an inert gas inlet needle.

-

Pressurize the bottle slightly with the inert gas.

-

Withdraw the desired volume of the organozinc solution.

-

Quickly transfer the reagent to the reaction flask by piercing the septum.

-

-

Transfer of Organozinc Reagent via Cannula:

-

Replace the glass stoppers on both the reagent bottle and the reaction flask with rubber septa.

-

Purge the cannula by inserting one end into an inert gas stream for 15-30 seconds.

-

Insert one end of the purged cannula through the septum of the reagent bottle and the other end through the septum of the reaction flask.

-

Lower the cannula into the organozinc solution.

-

Initiate the transfer by either applying a slight positive pressure of inert gas to the reagent bottle or by creating a slight vacuum in the receiving flask.[4][15][16] The rate of transfer can be controlled by adjusting the pressure differential or the relative height of the flasks.[15][17]

-

-

Reaction Initiation and Monitoring:

-

Commence stirring and heating as required by the specific reaction protocol.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) by carefully taking aliquots under an inert atmosphere.

-

Protocol 2: Setting up a Reaction in a Glovebox

The glovebox provides a continuously inert environment, simplifying the handling of multiple air-sensitive reagents.[10][12][18]

Materials:

-

All necessary glassware (oven-dried and cooled in the antechamber)

-

Spatulas, syringes, needles

-

Magnetic stir plate

-

Organozinc reagent

-

Other reaction components

Procedure:

-

Glovebox Preparation:

-

Reaction Assembly:

-

Set up the reaction flask with a magnetic stir bar on a stir plate inside the glovebox.

-

Weigh and add any solid reagents directly into the flask.

-

Using a syringe or graduated cylinder, add the required volume of anhydrous solvent.

-

Add the organozinc reagent and any other liquid reagents using a syringe.

-

-

Sealing and Running the Reaction:

-

If the reaction is to be run inside the glovebox, simply cover the flask opening with a septum or a loosely fitting cap to minimize solvent evaporation.

-

If the reaction needs to be heated or run outside the glovebox, securely seal the flask with a greased glass stopper or a septum before removing it from the glovebox. The flask can then be connected to a Schlenk line for heating under an inert atmosphere.[9]

-

-

Reaction Quenching and Work-up:

-

Upon reaction completion, the mixture must be carefully quenched. This is often done by slowly adding a protic source, such as water or a saturated aqueous solution of ammonium chloride, at a low temperature (e.g., 0 °C).[19] This step should be performed in a fume hood.

-

Visualizations

Caption: Schlenk Line Reaction Setup Workflow.

Caption: Glovebox Reaction Setup Workflow.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

-

Be aware of the pyrophoric nature of many organozinc reagents and have appropriate quenching materials and fire extinguishers readily available.

-

Never work alone when handling highly reactive or pyrophoric substances.[12]

-

Clean up spills immediately and properly dispose of all waste. Empty reagent bottles should be carefully quenched before cleaning.[7]

By adhering to these detailed protocols and safety guidelines, researchers can confidently and safely perform reactions with air-sensitive organozinc reagents, leading to reliable and reproducible results in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. hsrm.umn.edu [hsrm.umn.edu]

- 7. publish.illinois.edu [publish.illinois.edu]

- 8. Lab Purification Vacuum Glove Box With Water And Oxygen Content Below 1ppm Manufacturers [xmacey.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Schlenk Line Operation | Chem Lab [chemlab.truman.edu]

- 11. Home Page [home.sandiego.edu]

- 12. ucd.ie [ucd.ie]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 16. Cannula transfer - Wikipedia [en.wikipedia.org]